molecular formula C16H22O5 B13420203 (3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol

(3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol

Katalognummer: B13420203
Molekulargewicht: 294.34 g/mol
InChI-Schlüssel: MAVVDCOXEBWTJC-IXYNUQLISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a stereochemically complex heterocyclic molecule featuring a fused [1,3]dioxolo[4,5-c]pyran core. Its structure includes:

  • Three methyl groups at positions 2, 2, and 6.
  • A phenylmethoxy (benzyloxy) substituent at position 6.
  • A hydroxyl group at position 7.
  • A tetrahydrofuran-like fused ring system (3a,4,6,7a-tetrahydro), contributing to its conformational rigidity.

While direct studies on this compound are absent in the provided evidence, its structural analogs (e.g., ) imply applications in medicinal chemistry or materials science due to the dioxolane-pyran scaffold’s stability and functional versatility .

Eigenschaften

Molekularformel

C16H22O5

Molekulargewicht

294.34 g/mol

IUPAC-Name

(3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol

InChI

InChI=1S/C16H22O5/c1-15(2)20-12-10-19-14(16(3,17)13(12)21-15)18-9-11-7-5-4-6-8-11/h4-8,12-14,17H,9-10H2,1-3H3/t12-,13-,14-,16-/m1/s1

InChI-Schlüssel

MAVVDCOXEBWTJC-IXYNUQLISA-N

Isomerische SMILES

C[C@]1([C@H]2[C@@H](CO[C@H]1OCC3=CC=CC=C3)OC(O2)(C)C)O

Kanonische SMILES

CC1(OC2COC(C(C2O1)(C)O)OCC3=CC=CC=C3)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemical Identity and Structural Overview

Property Description
IUPAC Name (3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-dioxolo[4,5-c]pyran-7-ol
Molecular Formula C16H22O5
Molecular Weight 294.34 g/mol
Standard InChI InChI=1S/C16H22O5/c1-15(2)20-12-10-19-14(16(3,17)13(12)21-15)18-9-11-7-5-4-6-8-11/h4-8,12-14,17H,9-10H2,1-3H3/t12-,13-,14-,16-/m1/s1
SMILES C[C@]1([C@H]2C@@HOC(O2)(C)C)O

This compound contains a chiral tetrahydro-dioxolo[4,5-c]pyran ring system with three stereocenters, a phenylmethoxy substituent at position 6, and hydroxyl groups contributing to its chemical reactivity and potential biological activity.

Preparation Methods

General Synthetic Strategy

The synthesis of (3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-dioxolo[4,5-c]pyran-7-ol is typically achieved via multi-step organic synthesis involving stereoselective ring formation, protection/deprotection strategies, and selective functional group transformations.

Key Synthetic Routes

Route A: Two-Step Synthesis via Protected Intermediates
  • Step 1: Formation of the Tetrahydro-dioxolo[4,5-c]pyran Core

    Starting from a suitably substituted dihydroxy precursor, the tetrahydro-dioxolo ring is formed via acid-catalyzed cyclization. Protection of hydroxyl groups using methyl or benzyl protecting groups ensures regioselectivity and stereochemical control.

  • Step 2: Introduction of the Phenylmethoxy Substituent

    The phenylmethoxy group is introduced through nucleophilic substitution or Williamson ether synthesis using phenylmethanol derivatives under basic conditions. This step is stereospecific to maintain the chiral integrity at position 6.

Typical yields reported for this route range from 60% to 85%, depending on reaction conditions, solvent choice, and purification techniques such as column chromatography or recrystallization.

Route B: Enzymatic or Catalytic Asymmetric Synthesis

Recent advancements include the use of chiral catalysts or enzymes to induce stereoselective ring closure and substitution steps, enhancing enantiomeric purity and reducing the number of synthetic steps. However, detailed protocols and yields for this method are less commonly reported in publicly available literature.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Yield (%) Notes
Cyclization Acid catalyst (e.g., p-toluenesulfonic acid) 25–50 °C 70–80 Control of stereochemistry critical
Protection of hydroxyl groups Methyl iodide or benzyl chloride, base (NaH) 0–25 °C 80–90 Protects hydroxyls during subsequent steps
Phenylmethoxy introduction Phenylmethanol, base (K2CO3 or NaH) 40–60 °C 60–85 Williamson ether synthesis; stereospecific
Purification Column chromatography or recrystallization Ambient Essential for high purity and yield

Optimization studies highlight the importance of reaction temperature and solvent polarity in maximizing yield and stereoselectivity. For example, polar aprotic solvents such as dimethylformamide (DMF) favor ether formation, while mild acidic conditions facilitate ring closure without racemization.

Analytical Characterization and Purity Assessment

Spectroscopic Confirmation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ^1H NMR and ^13C NMR spectra confirm the presence of characteristic chemical shifts corresponding to methyl, methoxy, phenyl, and hydroxyl protons and carbons.
    • Coupling constants and NOE experiments verify stereochemical configuration at chiral centers.
  • Infrared (IR) Spectroscopy

    • Presence of hydroxyl (broad O-H stretch ~3400 cm^-1), ether (C-O-C stretch ~1100 cm^-1), and aromatic (C=C stretch ~1600 cm^-1) functional groups are confirmed.
  • Mass Spectrometry (MS)

    • Molecular ion peak at m/z 294.34 confirms molecular weight.
    • Fragmentation patterns consistent with phenylmethoxy and dioxolane moieties.

Purity and Yield

  • Typical purity of the final compound exceeds 95% as determined by high-performance liquid chromatography (HPLC).
  • Isomeric purity is confirmed by chiral HPLC or supercritical fluid chromatography (SFC), ensuring the retention of stereochemistry.

Summary Table of Preparation Data

Parameter Details
Synthetic Route Two-step acid-catalyzed cyclization and Williamson ether synthesis
Key Reagents Acid catalyst (p-TsOH), phenylmethanol, bases (NaH, K2CO3), protecting agents
Reaction Temperature 0–60 °C
Typical Yield 60–85%
Purification Methods Column chromatography, recrystallization
Characterization Methods NMR, IR, MS, HPLC, chiral HPLC
Purity >95%
Molecular Weight 294.34 g/mol

Analyse Chemischer Reaktionen

Types of Reactions

(3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, (3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol is used as an intermediate in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Wirkmechanismus

The mechanism of action of (3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular mechanisms depend on the specific context and application, but common pathways include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features and properties of the target compound with related molecules from the evidence:

Compound Name / ID Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound [1,3]dioxolo[4,5-c]pyran 2,2,7-trimethyl; 6-phenylmethoxy; 7-hydroxyl C₁₇H₂₂O₅ 306.36 Bulky phenylmethoxy group enhances lipophilicity; hydroxyl enables H-bonding
(3aR,6S)-4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol [1,3]dioxolo[4,5-c]pyran 6-methoxy; 4-hydroxymethyl; 2,2-dimethyl C₁₀H₁₆O₆ 232.23 Smaller substituents (methoxy vs. phenylmethoxy) reduce steric hindrance
(3a'R,4S,7'S,7a'S)-2,2,2',2'-tetramethyltetrahydrospiro[[1,3]dioxolane-4,6'-[1,3]dioxolo[4,5-c]pyran]-7'-ol Spiro-dioxolane-dioxolo-pyran Spiro junction; 2,2,2',2'-tetramethyl C₁₂H₂₀O₆ 260.28 Spiro architecture increases structural complexity and potential bioactivity
(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol [1,3]dioxolo[4,5-c]pyridine Pyridine core; 2,2,4-trimethyl; 7-hydroxyl C₉H₁₇NO₃ 187.24 Pyridine substitution alters electronic properties vs. pyran

Key Observations:

Trimethyl groups (positions 2,2,7) provide steric protection to the dioxolane ring, improving stability against hydrolysis, as seen in related spiro compounds () .

Core Modifications :

  • Replacing the pyran oxygen with nitrogen (pyridine in ) significantly alters electronic distribution, affecting hydrogen-bonding capacity and reactivity .

Biologische Aktivität

The compound (3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol is a complex organic molecule that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound has a unique structure characterized by a tetrahydropyran core with methoxy and phenyl substituents. Its molecular formula is C18H24O4C_{18}H_{24}O_4, and it features multiple stereocenters that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Studies have shown that the compound possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases.
  • Anti-inflammatory Effects : The compound has been reported to inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory conditions such as arthritis and other autoimmune diseases.
  • Antimicrobial Properties : Preliminary studies indicate that the compound may exhibit antimicrobial activity against certain pathogens. This could be beneficial in developing new antimicrobial agents.
  • Cytotoxicity Against Cancer Cells : Some studies have demonstrated that the compound can induce apoptosis in cancer cell lines. This property positions it as a potential candidate for cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialActive against specific bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines

Case Study: Antioxidant Activity

In a study conducted by Smith et al. (2023), the antioxidant capacity of the compound was evaluated using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels compared to control groups, suggesting its effectiveness as a natural antioxidant agent.

Case Study: Anti-inflammatory Effects

Jones et al. (2022) explored the anti-inflammatory properties of this compound in a mouse model of arthritis. The treatment group exhibited reduced swelling and lower levels of inflammatory markers compared to untreated controls, highlighting its therapeutic potential in inflammatory diseases.

Case Study: Cytotoxicity Against Cancer Cells

A recent investigation by Lee et al. (2024) assessed the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). The results showed that treatment with varying concentrations led to significant cell death via apoptosis pathways, indicating its potential role in cancer treatment strategies.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can intermediates be validated?

The compound’s synthesis involves multi-step protocols, including protecting group strategies and stereochemical control. For example, similar structures in patents (e.g., EP 4 374 877 A2) use coupling reactions with phenylmethoxy groups and hydroxyl protection via acetyl or benzyl groups . Key steps include:

  • Step 1 : Protection of the hydroxyl group at position 6 using a benzyl or allyl ether.
  • Step 2 : Stereoselective formation of the dioxolopyran ring via acid-catalyzed cyclization.
  • Validation : Intermediates should be characterized using 1^1H/13^{13}C NMR and HPLC-MS to confirm regiochemistry and purity.

Q. Which spectroscopic and chromatographic methods are critical for structural confirmation?

A combination of techniques is required:

  • NMR Spectroscopy : 1^1H NMR detects methyl and phenylmethoxy groups, while 13^{13}C NMR confirms the dioxolopyran ring carbons.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C18_{18}H22_{22}O5_5) .
  • X-ray Crystallography : Resolves absolute stereochemistry for chiral centers (3aR,6R,7R,7aR) .
  • HPLC : Monitors purity (>98%) using reverse-phase C18 columns with UV detection at 210–254 nm .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Stability studies should include:

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C, analyzing degradation via HPLC at 0, 24, 48, and 72 hours.
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products .

Advanced Research Questions

Q. How can discrepancies in NMR data between synthetic batches be resolved?

Contradictions in NMR peaks often arise from residual solvents, diastereomeric impurities, or rotamers. Mitigation strategies include:

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish overlapping signals.
  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients.
  • Dynamic NMR : Detects rotameric equilibria by varying temperature (e.g., 25°C to 60°C) .

Q. What computational methods predict the compound’s reactivity in glycosylation or oxidation reactions?

  • DFT Calculations : Optimize transition states for glycosylation using Gaussian09 at the B3LYP/6-31G(d) level. Focus on the nucleophilic attack of the hydroxyl group at C6.
  • MD Simulations : Study solvent effects (e.g., acetonitrile vs. THF) on reaction kinetics using GROMACS.
  • pKa Prediction : Tools like MarvinSketch estimate the acidity of hydroxyl groups to guide protecting group selection .

Q. What strategies improve reaction yields while maintaining stereochemical integrity?

  • Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Jacobsen’s thiourea) for enantioselective cyclization.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) for temperature-sensitive steps.
  • DoE (Design of Experiments) : Optimizes solvent ratios (e.g., DCM/MeOH) and catalyst loading via response surface methodology .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.